

Extracellular vs. intracellular Tannase production

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tannase

Cat. No.: B8822749

[Get Quote](#)

An In-depth Technical Guide to Extracellular vs. Intracellular **Tannase** Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tannin acyl hydrolase (E.C. 3.1.1.20), commonly known as **tannase**, is a catalytic enzyme of significant industrial interest. It hydrolyzes the ester and depside bonds in hydrolyzable tannins, such as tannic acid, to release gallic acid and glucose.^{[1][2][3]} The applications of **tannase** are extensive, spanning the food and beverage industry for clarification and flavor improvement, as well as the pharmaceutical and chemical sectors.^{[4][5]} For drug development professionals, the gallic acid produced is a valuable antioxidant and a precursor for synthesizing the antibacterial drug trimethoprim. Furthermore, **tannase** itself has potential applications in reducing the antinutritional effects of tannins in animal feed.

A critical strategic decision in harnessing this enzyme is its production method.

Microorganisms, particularly fungi and bacteria, are the primary sources of **tannase**, which they can produce either intracellularly (retaining the enzyme within the cell) or extracellularly (secreting it into the culture medium). The choice between these two approaches has profound implications for yield, downstream processing complexity, cost, and overall process efficiency. This guide provides a detailed comparison of extracellular and intracellular **tannase** production strategies, supported by quantitative data, experimental protocols, and process visualizations to aid researchers in making informed decisions.

Comparative Analysis: Extracellular vs. Intracellular Production

The cellular location of **tannase** is not uniform across all producing microorganisms and can be influenced by fermentation conditions. While many fungal and bacterial **tannases** are naturally extracellular, some strains exhibit significant intracellular production.

Extracellular Tannase Production

In extracellular production, the enzyme is synthesized within the cell and then secreted into the fermentation broth. This process is typically directed by a signal peptide at the N-terminus of the protein, which targets it for secretion.

Advantages:

- **Simplified Purification:** The primary advantage is the significantly simpler downstream processing. The bulk of the enzyme is in the cell-free supernatant, eliminating the need for costly and time-consuming cell disruption. Purification protocols typically begin with the direct processing of the culture broth.
- **Suitability for Continuous Processes:** The continuous removal of the product from the broth is more straightforward.

Disadvantages:

- **Lower Volumetric Productivity:** Enzyme concentrations in the broth can be lower due to dilution in the large volume of culture medium.
- **Proteolytic Degradation:** The secreted enzyme is exposed to extracellular proteases produced by the microorganism, which can lead to degradation and loss of activity.
- **Susceptibility to Environmental Factors:** The enzyme is directly exposed to potentially suboptimal pH, temperature, and shearing forces within the fermenter.

Intracellular Tannase Production

Intracellular production involves the synthesis and accumulation of **tannase** within the cytoplasm or periplasmic space of the microorganism.

Advantages:

- **High Enzyme Concentration:** The enzyme is concentrated within the cell volume, often leading to higher yields per unit of cell mass. One study on *Aspergillus aculeatus* DBF 9 found that it produced five times more intracellular enzyme than the extracellular form within 24 hours.
- **Protection from External Environment:** The cell membrane protects the enzyme from extracellular proteases and adverse conditions in the culture medium, enhancing its stability during the fermentation phase.

Disadvantages:

- **Complex Downstream Processing:** Purification is significantly more complex. It requires an additional, often energy-intensive, cell disruption step (e.g., sonication, high-pressure homogenization, or enzymatic lysis) to release the enzyme.
- **Contamination with Intracellular Components:** The crude lysate contains all other soluble intracellular proteins, nucleic acids, and lipids, which complicates subsequent purification steps and can interfere with enzyme activity.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies, highlighting the yields and specific activities achieved through extracellular and intracellular production methods.

Table 1: Examples of Extracellular **Tannase** Production

Microorganism	Production Strategy	Enzyme Activity / Yield	Specific Activity (U/mg)	Reference
Aspergillus niger	Solid-State Fermentation	43 U/g/min	-	
Geotrichum cucujoidarum	Shake Flask (Submerged)	4.42 U/mL	29.86 (crude), 166.37 (purified)	
Klebsiella pneumoniae MTCC 7162	Submerged Fermentation	3.4 U/mL	-	
Aspergillus nomius GWA5	Submerged Fermentation (Optimized)	46.6 U/mL	-	
Recombinant Pichia pastoris (A. oryzae gene)	Fed-batch Culture	7000 IU/L	-	
Recombinant Yarrowia lipolytica (A. melanogenum gene)	Shake Flask Culture	89.4 U/mL	941.4 (purified)	

Table 2: Examples of Intracellular **Tannase** Production

Microorganism	Production Strategy	Enzyme Activity / Yield	Comparison Notes	Reference
Aspergillus aculeatus DBF 9	Liquid Culture	~5x higher than extracellular	Produced five times more intracellular enzyme within 24h.	
Aspergillus niger	Submerged and Solid-State	Extracellular was 8 to 16 times higher	Most activity was expressed extracellularly.	
Recombinant E. coli (S. lugdunensis gene)	Shake Flask Culture	-	716 (purified)	

Note: Direct comparison is challenging due to variations in strains, fermentation conditions, and assay methods. However, the tables illustrate the range of productivities for each strategy.

Experimental Protocols

Detailed and standardized protocols are crucial for accurately assessing and comparing **tannase** production.

Protocol 1: Tannase Activity Assay (Rhodanine-Based Spectrophotometric Method)

This assay is based on the formation of a chromogen when gallic acid, the product of **tannase** activity, reacts with rhodanine.

1. Reagents:

- Substrate: 0.01 M methyl gallate in 0.05 M citrate buffer (pH 5.0).
- Buffer: 0.05 M Citrate Buffer (pH 5.0).

- Rhodanine Reagent: 0.667% (w/v) methanolic rhodanine.
- Potassium Hydroxide (KOH): 0.5 M.
- Standard: Gallic acid stock solution (1 mg/mL) for creating a standard curve (5-50 μ g).

2. Procedure:

- Set up three tubes: "Test," "Control," and "Blank."
- Pre-incubate the substrate solution, buffer, and enzyme sample at the reaction temperature (e.g., 30-40°C) for 5-10 minutes.
- In the "Test" tube, mix 0.25 mL of the enzyme sample with 0.25 mL of the substrate solution.
- In the "Control" tube, mix 0.25 mL of a heat-denatured enzyme sample with 0.25 mL of the substrate solution.
- In the "Blank" tube, mix 0.25 mL of the active enzyme sample with 0.25 mL of the citrate buffer (no substrate).
- Incubate all tubes at the optimal temperature (e.g., 40°C) for a defined period (e.g., 10 minutes).
- Stop the reaction by adding 0.30 mL of the methanolic rhodanine reagent to all tubes, followed by incubation at room temperature for 5 minutes.
- Add 4.0 mL of distilled water and 100 μ L of 0.5 M KOH. Mix well.
- After 5-10 minutes, measure the absorbance at 520 nm using a spectrophotometer.
- Calculate the amount of gallic acid released in the "Test" sample by subtracting the "Control" and "Blank" absorbances and comparing it to the gallic acid standard curve.

3. Definition of Enzyme Activity:

- One unit (U) of **tannase** activity is defined as the amount of enzyme required to liberate one micromole of gallic acid per minute under the specified assay conditions.

Protocol 2: Determination of Enzyme Cellular Localization

This protocol allows researchers to quantify and compare the amount of **tannase** produced intracellularly versus extracellularly.

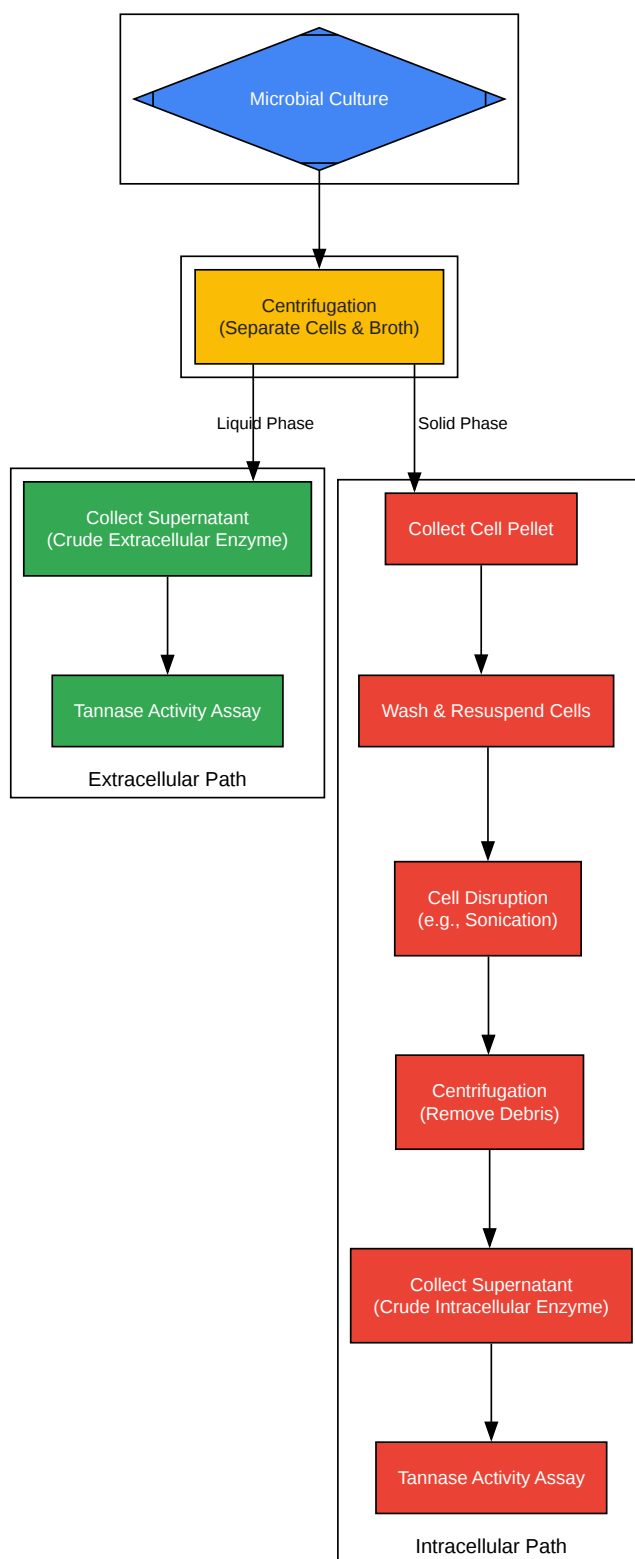
- Fermentation: Grow the microorganism in a suitable production medium.
- Separation of Fractions:
 - Withdraw a known volume of the culture broth.
 - Centrifuge the broth (e.g., at 8,000 rpm for 15 min at 4°C) to separate the supernatant from the cell pellet.
- Extracellular Fraction:
 - Carefully collect the supernatant. This is the crude extracellular enzyme fraction.
 - Store on ice for immediate assay or freeze for later analysis.
- Intracellular Fraction:
 - Wash the cell pellet with a suitable buffer (e.g., phosphate or citrate buffer, pH 7.0) to remove any remaining medium. Centrifuge again and discard the supernatant.
 - Resuspend the washed cell pellet in a known volume of the same buffer.
 - Disrupt the cells to release the intracellular contents. Common methods include:
 - Sonication: Apply short bursts on ice to prevent overheating.
 - High-Pressure Homogenization: Pass the cell suspension through a homogenizer.
 - Enzymatic Lysis: Use enzymes like lysozyme (for bacteria) or lyticase (for yeast).
 - Centrifuge the resulting lysate at high speed (e.g., 12,000 rpm for 20 min at 4°C) to pellet the cell debris.

- The resulting clear supernatant is the crude intracellular enzyme fraction.
- Activity Measurement:
 - Perform the **tannase** activity assay (Protocol 1) on both the extracellular and intracellular fractions.
 - Measure the total protein content in both fractions using a standard method like the Bradford assay.
 - Calculate and compare the total activity (U/mL of culture) and specific activity (U/mg of protein) for both fractions.

Mandatory Visualizations

Workflow for Tannase Production and Localization

The following diagram illustrates the experimental workflow for separating and analyzing extracellular and intracellular **tannase** fractions.



Workflow for Enzyme Localization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for separating and assaying extracellular and intracellular enzyme fractions.

Comparative Purification Workflow

This diagram contrasts the purification pipelines for extracellular and intracellular **tannase**, highlighting the critical cell lysis step required for the latter.

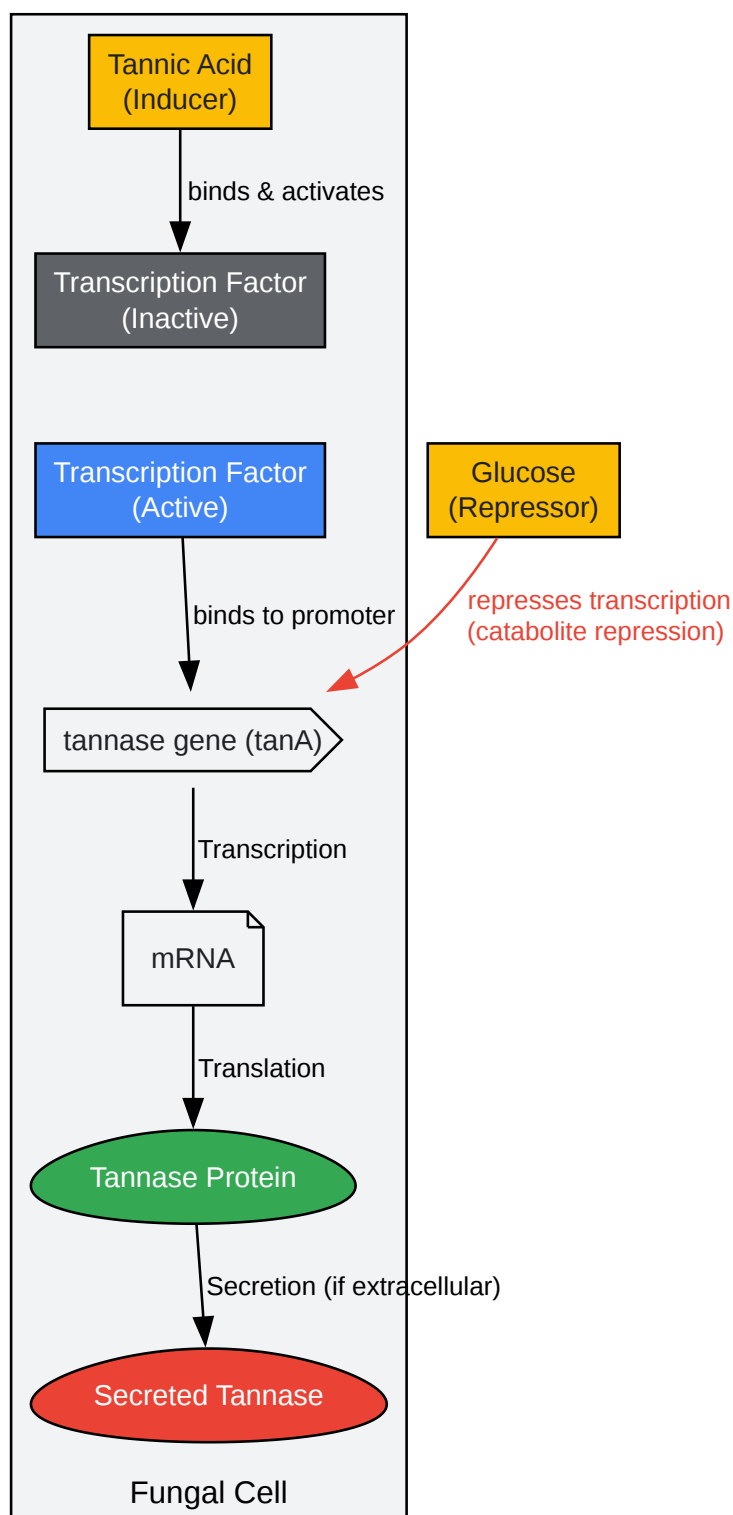


Comparative Purification Workflow

[Click to download full resolution via product page](#)Caption: Purification pipelines for extracellular vs. intracellular **tannase**.

Tannase Gene Regulation Pathway

This diagram illustrates a simplified model for the induction of **tannase** gene expression by tannic acid in a fungal cell.



Simplified Tannase Induction Pathway

[Click to download full resolution via product page](#)Caption: Model of tannic acid induction and glucose repression of the **tannase** gene.

Genetic Engineering and Recombinant Production

Modern biotechnology offers powerful tools to overcome the limitations of native production systems. A common strategy is to clone the gene encoding a desired **tannase** and express it in a robust, well-characterized host system like the yeast *Pichia pastoris* or the bacterium *Escherichia coli*.

This approach offers several advantages:

- **Forced Extracellular Expression:** An intracellular enzyme can be converted into an extracellular one by fusing its coding sequence with a gene for a secretion signal peptide, such as the α -mating factor from *Saccharomyces cerevisiae*. This combines the high expression levels of a recombinant system with the simplified purification of an extracellular product.
- **Vastly Increased Yields:** Expression hosts like *P. pastoris* are capable of achieving extremely high cell densities and protein secretion levels, often surpassing the yields of the native organism by orders of magnitude.
- **Simplified Genetics:** Working with genetically tractable hosts allows for easier optimization of expression and production conditions.

Conclusion and Strategic Recommendations

The decision between pursuing extracellular or intracellular **tannase** production is a trade-off between upstream yield and downstream processing complexity.

- Extracellular production is generally the preferred strategy for industrial-scale applications. The avoidance of cell disruption significantly reduces equipment costs, energy consumption, and processing time. The most promising path for large-scale production is often the development of a recombinant system (e.g., *Pichia pastoris*) that is engineered to secrete high levels of a thermostable and efficient **tannase**.
- Intracellular production may be advantageous in specific scenarios. For initial research, laboratory-scale enzyme characterization, or if an enzyme is inherently unstable when secreted, intracellular expression can provide a more protected environment and a higher initial concentration of active enzyme. In cases where a native organism produces vastly

more intracellular **tannase**, this route may be explored, but the challenges and costs of purification at scale must be carefully considered.

Ultimately, the optimal strategy depends on the specific goals of the research or production campaign. For drug development and industrial biotechnology, where scalability and cost-effectiveness are paramount, efforts should be focused on optimizing or engineering efficient extracellular secretion systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. redalyc.org [redalyc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Extracellular vs. intracellular Tannase production]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8822749#extracellular-vs-intracellular-tannase-production]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com